molecular formula C16H16BrN3O2 B5412692 N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide

N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide

Cat. No.: B5412692
M. Wt: 362.22 g/mol
InChI Key: XYLWIPAATHGEFI-UHFFFAOYSA-N
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Description

“N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide” is a chemical compound with the molecular formula C16H16BrN3O2 . It is structurally similar to “N-{3-[(4-Bromobenzoyl)amino]propyl}isonicotinamide” and "[2-Amino-3-(4-bromobenzoyl)phenyl]acetic acid" .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is critical to the success of the overall synthesis. For instance, the nitration step usually needs to be the first, not the bromination . The Friedel–Crafts reaction, which could introduce a methyl group, can’t be used as the final step because this reaction doesn’t work on a nitro-substituted (strongly deactivated) benzene .


Molecular Structure Analysis

The molecular structure of “N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide” is defined by its molecular formula C16H16BrN3O2 . This indicates that the compound contains 16 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 2 oxygen atoms.


Chemical Reactions Analysis

Amines, such as the one present in “N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide”, can undergo a variety of reactions. For instance, ammonia, primary amines, and secondary amines react rapidly with acid chlorides or acid anhydrides to form primary, secondary, and tertiary amides respectively .

Safety and Hazards

The safety data sheet for similar compounds suggests that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-14-5-2-1-4-13(14)16(22)20-9-3-8-19-15(21)12-6-10-18-11-7-12/h1-2,4-7,10-11H,3,8-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLWIPAATHGEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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